molecular formula C26H21N3O2S2 B11271588 N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide

N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide

Cat. No.: B11271588
M. Wt: 471.6 g/mol
InChI Key: LPZYTEKQPGHODR-UHFFFAOYSA-N
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Description

N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and quinazoline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline derivatives

Uniqueness

N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C26H21N3O2S2

Molecular Weight

471.6 g/mol

IUPAC Name

N-ethyl-2-(5-oxo-3-phenyl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl)-N-phenylacetamide

InChI

InChI=1S/C26H21N3O2S2/c1-2-27(19-13-7-4-8-14-19)22(30)17-28-24-23(18-11-5-3-6-12-18)33-26(32)29(24)21-16-10-9-15-20(21)25(28)31/h3-16H,2,17H2,1H3

InChI Key

LPZYTEKQPGHODR-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5

Origin of Product

United States

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